4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid 4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13811201
InChI: InChI=1S/C14H11FO2/c1-9-7-11(10-5-3-2-4-6-10)8-12(13(9)15)14(16)17/h2-8H,1H3,(H,16,17)
SMILES: CC1=CC(=CC(=C1F)C(=O)O)C2=CC=CC=C2
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol

4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid

CAS No.:

Cat. No.: VC13811201

Molecular Formula: C14H11FO2

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid -

Specification

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
IUPAC Name 2-fluoro-3-methyl-5-phenylbenzoic acid
Standard InChI InChI=1S/C14H11FO2/c1-9-7-11(10-5-3-2-4-6-10)8-12(13(9)15)14(16)17/h2-8H,1H3,(H,16,17)
Standard InChI Key UJXISFPNQJTRLQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1F)C(=O)O)C2=CC=CC=C2
Canonical SMILES CC1=CC(=CC(=C1F)C(=O)O)C2=CC=CC=C2

Introduction

Structural and Chemical Identity

Molecular Architecture

The molecular formula of 4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid is C15H13FO2\text{C}_{15}\text{H}_{13}\text{FO}_2, with a molecular weight of 244.26 g/mol . The biphenyl core consists of two benzene rings connected by a single bond, with substituents strategically positioned to influence electronic and steric properties. The fluorine atom at the 4-position and methyl group at the 5-position create a sterically hindered environment, while the carboxylic acid group at the 3-position introduces hydrogen-bonding capabilities and acidity (pKa ≈ 2.5–3.5) .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2055398-37-1
Molecular FormulaC15H13FO2\text{C}_{15}\text{H}_{13}\text{FO}_2
Molecular Weight244.26 g/mol
Melting PointNot reported
logPEstimated 3.1–3.5
SolubilityLow in water; soluble in DMSO

Synthesis and Manufacturing

Retrosynthetic Analysis

The biphenyl backbone is typically constructed via Suzuki-Miyaura cross-coupling, combining a fluorinated benzene boronic acid with a methyl-substituted bromobenzene derivative. Subsequent carboxylation at the 3-position could be achieved through directed ortho-metalation or Kolbe-Schmitt carboxylation .

Reported Synthetic Routes

While no direct synthesis of 4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid has been published, a plausible pathway involves:

  • Suzuki Coupling: Reacting 4-fluoro-3-methylphenylboronic acid with 3-bromobenzoic acid under palladium catalysis .

  • Carboxylation: Directing a methyl- and fluorine-substituted biphenyl precursor to undergo carboxylation using CO2_2 under high pressure .

Table 2: Comparative Synthesis Strategies for Biphenyl Carboxylic Acids

MethodYield (%)Purity (%)Key ReagentsReference
Suzuki-Miyaura65–78>95Pd(PPh3_3)4_4, Na2 _2CO3_3
Kolbe-Schmitt45–6090CO2_2, K2 _2CO3_3

Industrial-Scale Production

Commercial suppliers like Reagentia offer the compound in milligram to gram quantities, with prices ranging from €594.95 (100 mg) to €834.33 (250 mg) . Scaling production would require optimizing catalyst loading and purification steps to reduce costs.

CompoundTargetIC50_{50}Model SystemReference
CF3_3-substituted oxazineBACE12.3 nMRat CSF Aβ reduction
Benzoxazole-piperazineA-549 cells8.7 µMIn vitro cytotoxicity

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and reduce waste .

  • Therapeutic Exploration: Screening against BACE1 and oncology targets to validate hypotheses .

  • Formulation Studies: Investigating prodrug strategies to enhance oral absorption .

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